molecular formula C19H16Cl2N2OS2 B2411519 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methoxy-6-[(phenylsulfanyl)methyl]pyrimidine CAS No. 341965-37-5

2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methoxy-6-[(phenylsulfanyl)methyl]pyrimidine

Cat. No.: B2411519
CAS No.: 341965-37-5
M. Wt: 423.37
InChI Key: ZXAKYLUVRRZKQN-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methoxy-6-[(phenylsulfanyl)methyl]pyrimidine is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, methoxyl, and phenylsulfanyl groups attached to a pyrimidine ring

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-4-methoxy-6-(phenylsulfanylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2OS2/c1-24-18-10-13(11-25-14-6-3-2-4-7-14)22-19(23-18)26-12-15-16(20)8-5-9-17(15)21/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAKYLUVRRZKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)CSC2=CC=CC=C2)SCC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methoxy-6-[(phenylsulfanyl)methyl]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of the Dichlorophenyl Group: This step involves the use of 2,6-dichlorobenzyl chloride in the presence of a base to introduce the dichlorophenyl group.

    Attachment of the Methoxyl Group: Methoxylation can be achieved using methanol and a suitable catalyst.

    Addition of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using phenylthiol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methoxy-6-[(phenylsulfanyl)methyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the positions of the dichlorophenyl and phenylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Phenylthiol, methanol, and appropriate bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methoxy-6-[(phenylsulfanyl)methyl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methoxy-6-[(phenylsulfanyl)methyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methoxy-6-[(phenylsulfanyl)methyl]pyrimidine
  • **this compound derivatives
  • **Other pyrimidine-based compounds with similar substituents

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methoxy-6-[(phenylsulfanyl)methyl]pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16Cl2N2OS2C_{19}H_{16}Cl_2N_2OS_2. The structure includes a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. The presence of dichlorobenzyl and phenylsulfanyl groups enhances its chemical reactivity and potential biological activity.

Antimicrobial Properties

Research indicates that pyrimidine derivatives can exhibit significant antimicrobial activity. A study on related compounds demonstrated that certain pyrimidines showed moderate to good antimicrobial activity against various bacterial strains and fungi at specific concentrations (100–400 µg/mL) . This suggests that this compound may similarly possess antimicrobial properties.

Anti-inflammatory Activity

Pyrimidine derivatives are also noted for their anti-inflammatory effects. A compound structurally similar to the one was shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This implies that this compound could have therapeutic applications in treating inflammatory diseases.

Anticancer Potential

The anticancer activity of pyrimidine derivatives has been widely studied. For instance, certain analogs have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Given the structural characteristics of this compound, it is plausible that this compound may exhibit similar anticancer effects.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy :
    • A series of pyrimidine derivatives were synthesized and tested for their antimicrobial properties. Results indicated that compounds with sulfanyl groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Mechanism :
    • In a study assessing the anti-inflammatory properties of related compounds, it was found that they significantly reduced levels of interleukin-1β (IL-1β) in vitro, suggesting a potential mechanism for reducing inflammation .
  • Anticancer Activity :
    • A related pyrimidine compound was shown to induce apoptosis in human cancer cell lines, with IC50 values indicating potent activity at low concentrations . This reinforces the hypothesis that this compound may also possess anticancer properties.

Summary Table of Biological Activities

Activity Type Mechanism Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1NaOMe, MeOH, 70°C65–70>95%
2K₂CO₃, DMF, 80°C50–5590–92%

Key Optimization : Adjust stoichiometry (1.2–1.5 eq. of thiol reagent) and reaction time (8–12 hrs) to minimize byproducts .

Basic: How is the structural integrity of this compound validated in experimental settings?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in dichlorobenzyl groups at δ 7.2–7.5 ppm) .
  • X-ray Diffraction : Single-crystal analysis to resolve bond angles (e.g., C–S bond lengths ~1.81 Å) and confirm stereochemistry .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 451.02 for C₁₉H₁₅Cl₂N₂OS₂) .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases or esterases (e.g., acetylcholinesterase) using fluorometric assays (IC₅₀ determination at 10⁻⁶–10⁻⁴ M concentrations) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with 48–72 hr exposure, comparing IC₅₀ values to controls like cisplatin .
  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO to assess bioavailability limitations .

Advanced: How can contradictory activity data across studies be resolved methodologically?

Methodological Answer:
Contradictions often arise from variability in experimental design. Mitigation strategies include:

Standardized Protocols : Adopt OECD guidelines for assays (e.g., fixed cell passage numbers, serum-free media) .

Metabolite Profiling : Use LC-MS to identify degradation products (e.g., sulfoxide derivatives) that may interfere with activity .

Structural Analogs : Synthesize derivatives (e.g., replacing phenylsulfanyl with pyridyl groups) to isolate structure-activity relationships (SAR) .

Q. Table 2: Case Study – Discrepant IC₅₀ Values

StudyCell LineIC₅₀ (μM)Likely Cause
AHeLa12.3Serum interference
BHeLa45.7Compound degradation

Advanced: What experimental designs are optimal for studying environmental fate and ecotoxicology?

Methodological Answer:
Follow Project INCHEMBIOL frameworks :

Abiotic Studies :

  • Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C, monitoring degradation via HPLC.
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic solvents.

Biotic Studies :

  • Microbial Degradation : Use OECD 301B ready biodegradability test with activated sludge.
  • Toxicity : Daphnia magna acute toxicity (48 hr LC₅₀) and algal growth inhibition (72 hr EC₅₀).

Statistical Design : Randomized block designs with split plots to account for temporal variability (e.g., seasonal photolysis rates) .

Advanced: How can computational methods enhance mechanistic understanding of this compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., sulfur atoms in sulfanyl groups) .
  • Molecular Docking : Simulate binding to target proteins (e.g., cholinesterase) using AutoDock Vina; validate with MD simulations (50 ns trajectories) .
  • QSAR Models : Develop regression models correlating substituent electronegativity with bioactivity (e.g., Hammett σ values for aryl groups) .

Advanced: What strategies address low solubility in pharmacological assays?

Methodological Answer:

  • Co-solvent Systems : Use PEG-400 or cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
  • Prodrug Synthesis : Introduce hydrolyzable groups (e.g., acetylated methoxy) for in situ activation .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm size) via emulsion-solvent evaporation .

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